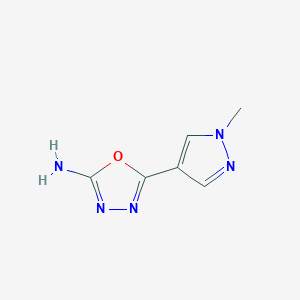
Methyl 3,5-Diisopropoxybenzoate
Descripción general
Descripción
Methyl 3,5-Diisopropoxybenzoate is a chemical compound with the molecular formula C14H20O4 . Its molecular weight is 252.31 .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H20O4/c1-9(2)17-12-6-11(14(15)16-5)7-13(8-12)18-10(3)4/h6-10H,1-5H3 . This indicates the specific arrangement of atoms in the molecule.
Aplicaciones Científicas De Investigación
1. Parabens and Adipogenesis
Parabens, including derivatives similar to Methyl 3,5-Diisopropoxybenzoate, have been studied for their effects on adipocyte differentiation. A study found that parabens can promote adipogenesis in murine 3T3-L1 cells. The adipogenic potency of parabens increases with the length of the linear alkyl chain, indicating potential implications in obesity research (Hu et al., 2013).
2. Fluorescent Sensor for Al3+ Detection
A study focused on a fluorogenic chemosensor based on Methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate, which is structurally related to this compound. This sensor exhibited high selectivity and sensitivity toward Al3+ ions, suggesting its application in detecting aluminum in various environments, including living cells (Ye et al., 2014).
3. Methyl 4-Hydroxybenzoate in Cosmetics and Pharmaceuticals
Research on Methyl 4-hydroxybenzoate, a compound similar to this compound, has been conducted to understand its use in cosmetics, personal care products, and as a food preservative. The study includes structural analysis and theoretical calculations to understand its properties and applications (Sharfalddin et al., 2020).
4. Neuroprotective Effects of Related Compounds
A study on Methyl 3,4-Dihydroxybenzoate, structurally similar to this compound, explored its neuroprotective effects against oxidative damage in human neuroblastoma cells. This research provides insights into potential neuroprotective applications of related compounds (Cai et al., 2016).
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds have been known to interact with proteins involved in cell proliferation .
Mode of Action
Related compounds have been shown to inhibit tubulin polymerization and activate protein dephosphorylation . This suggests that Methyl 3,5-Diisopropoxybenzoate might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Given the potential targets and mode of action, it is plausible that this compound could influence pathways related to cell growth and division .
Pharmacokinetics
The compound’s molecular weight of 25231 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body .
Result of Action
Based on the potential mode of action, it can be hypothesized that this compound might lead to changes in cell proliferation and growth .
Action Environment
Like many other compounds, its action and stability could potentially be influenced by factors such as temperature, ph, and the presence of other substances .
Propiedades
IUPAC Name |
methyl 3,5-di(propan-2-yloxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-9(2)17-12-6-11(14(15)16-5)7-13(8-12)18-10(3)4/h6-10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENVJGGBZFULPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)C(=O)OC)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651762 | |
| Record name | Methyl 3,5-bis[(propan-2-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94169-62-7 | |
| Record name | Methyl 3,5-bis[(propan-2-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Chloro-3-[(dimethylamino)methyl]aniline](/img/structure/B1414823.png)







![Ethyl [(2,2-dimethoxyethyl)carbamoyl]formate](/img/structure/B1414835.png)
![5-ethyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1414836.png)
